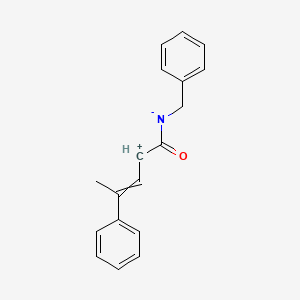![molecular formula C32H22O2 B14211880 3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione CAS No. 823214-27-3](/img/structure/B14211880.png)
3,3'-Diphenyl[1,1'-binaphthalene]-4,4'(1H,1'H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dione is a complex organic compound characterized by its unique binaphthalene structure. This compound is known for its applications in various fields of chemistry, particularly in the synthesis of chiral ligands and catalysts.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dione typically involves multi-step reactions. One common method includes the use of palladium or nickel catalysts. The process begins with the preparation of 3,3’-bis-halogenated binaphthols, which are then subjected to cross-coupling reactions with phenyl groups. The reaction conditions often involve the use of solvents like benzene and reagents such as phenylmagnesium bromide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The choice of catalysts and solvents is crucial to maintain the efficiency and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding diols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products
The major products formed from these reactions include various substituted binaphthalenes, quinones, and diols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dione has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of chiral ligands and catalysts in asymmetric synthesis.
Biology: Investigated for its potential role in biological systems as a molecular probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
作用機序
The mechanism by which 3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dione exerts its effects involves interactions with molecular targets such as enzymes and receptors. The binaphthalene structure allows for specific binding interactions, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
3,3’-Diphenyl-2,2’-binaphthol: Another binaphthalene derivative used in similar applications.
3,3’-Bis(4-methoxyphenyl)-1,1’-binaphthalene: A compound with methoxy substituents, offering different electronic properties.
3,3’-Dibromo-1,1’-binaphthalene: A halogenated derivative with distinct reactivity.
Uniqueness
3,3’-Diphenyl[1,1’-binaphthalene]-4,4’(1H,1’H)-dione is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics make it particularly valuable in the synthesis of chiral ligands and catalysts, offering advantages in terms of selectivity and efficiency in asymmetric reactions.
特性
CAS番号 |
823214-27-3 |
|---|---|
分子式 |
C32H22O2 |
分子量 |
438.5 g/mol |
IUPAC名 |
4-(4-oxo-3-phenyl-1H-naphthalen-1-yl)-2-phenyl-4H-naphthalen-1-one |
InChI |
InChI=1S/C32H22O2/c33-31-25-17-9-7-15-23(25)29(19-27(31)21-11-3-1-4-12-21)30-20-28(22-13-5-2-6-14-22)32(34)26-18-10-8-16-24(26)30/h1-20,29-30H |
InChIキー |
QSTBAAQYVOEFBU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(C3=CC=CC=C3C2=O)C4C=C(C(=O)C5=CC=CC=C45)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(6-Phenyl-1,2,4-triazin-3-yl)ethyl]-1H-indole](/img/structure/B14211799.png)
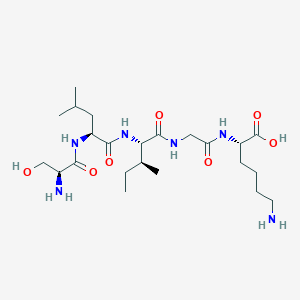
![1,1'-[[1,1'-Biphenyl]-3,3'-diylbis(methylene)]bis(4-acetylpyridin-1-ium)](/img/structure/B14211810.png)
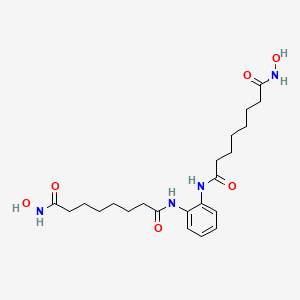
![1-[4-(4-Bromophenyl)piperazin-1-YL]decan-1-one](/img/structure/B14211821.png)
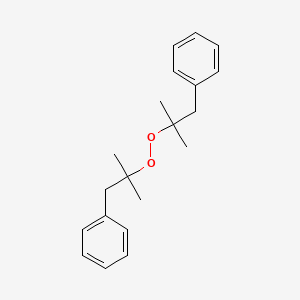

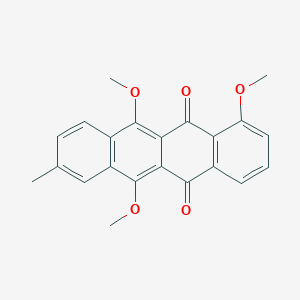
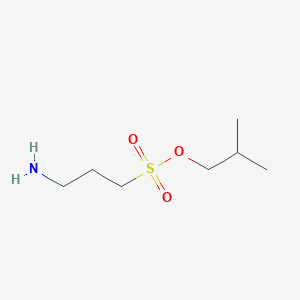
![4-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B14211831.png)

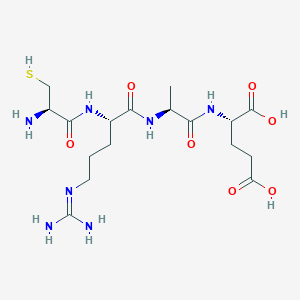
![Triethyl[(5-ethynylanthracen-1-yl)ethynyl]silane](/img/structure/B14211872.png)
